molecular formula C7H9Cl2NO B060814 4-(Chloromethyl)-2-methoxypyridine hydrochloride CAS No. 193001-96-6

4-(Chloromethyl)-2-methoxypyridine hydrochloride

Cat. No.: B060814
CAS No.: 193001-96-6
M. Wt: 194.06 g/mol
InChI Key: LCDWIGUXCXCNBP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C7H9Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis, pharmaceuticals, and agrochemicals. It is often used as a reagent for the protection of carboxyl termini of peptides, providing a polar handle that aids in the separation and purification of peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-methoxypyridine hydrochloride typically involves the chloromethylation of 2-methoxypyridine. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methoxypyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-2-methoxypyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the protection of functional groups and the formation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a building block for drug development.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
  • 4-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Uniqueness

4-(Chloromethyl)-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in various chemical processes .

Properties

IUPAC Name

4-(chloromethyl)-2-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDWIGUXCXCNBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627045
Record name 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193001-96-6
Record name 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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